1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE
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Description
1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE is a synthetic compound known for its unique structure, which combines an adamantane moiety with a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with adamantanol and 2,6-dimethylpiperidine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.
Substitution: The adamantane and piperidine rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological activities.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a neuroprotective agent.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
- Explored as a candidate for drug development due to its ability to cross the blood-brain barrier.
Industry:
- Used in the development of novel materials with specific properties.
- Studied for its potential in the creation of advanced polymers and coatings.
Molecular Targets and Pathways:
- The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity.
- It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
- The piperidine ring may interact with various enzymes, altering their activity and leading to neuroprotective effects.
Comparison with Similar Compounds
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Uniqueness:
- The combination of the adamantane moiety with a piperidine ring in 1-(ADAMANTAN-1-YLOXY)-3-(2,6-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE provides unique structural and functional properties.
- Its ability to cross the blood-brain barrier and interact with specific molecular targets makes it a promising candidate for drug development.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-14-4-3-5-15(2)21(14)12-19(22)13-23-20-9-16-6-17(10-20)8-18(7-16)11-20;/h14-19,22H,3-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZISDMAXOTFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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